Dersalazine - 188913-58-8

Dersalazine

Catalog Number: EVT-1181191
CAS Number: 188913-58-8
Molecular Formula: C35H32N6O4
Molecular Weight: 600.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dersalazine, also known as Dersalazine sodium, is a novel chemical entity that has emerged as a promising therapeutic agent, particularly in the treatment of inflammatory bowel diseases. It is classified as an anti-inflammatory compound formed by the combination of a potent platelet-activating factor antagonist (UR-12715) and 5-aminosalicylic acid, linked through an azo bond. This unique structure allows it to exert specific pharmacological effects, particularly in conditions such as ulcerative colitis and Crohn's disease .

Synthesis Analysis

The synthesis of dersalazine sodium involves several critical steps:

Molecular Structure Analysis

Dersalazine has a complex molecular structure characterized by its azo linkage between two pharmacologically active components. The molecular formula is C35H32N6O4C_{35}H_{32}N_6O_4 with a sodium salt form being prevalent in therapeutic applications.

  • Structural Features: The structure includes multiple aromatic rings and functional groups that contribute to its biological activity. The presence of hydroxyl groups and amine functionalities enhances its solubility and interaction with biological targets.
  • InChI Key: The International Chemical Identifier Key for dersalazine is KABTZFPAORLCRX-KFYFWKRSSA-N, which can be used for database searches related to this compound.
Chemical Reactions Analysis

Dersalazine sodium participates in various chemical reactions that can modify its functional properties:

  1. Oxidation: This reaction can alter functional groups within the compound, potentially affecting its therapeutic efficacy.
  2. Reduction: Reduction reactions may modify the azo bond, impacting the stability and activity of the molecule.
  3. Substitution: Substitution reactions can introduce new functional groups, which may enhance or diminish the compound’s therapeutic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

The mechanism of action for dersalazine sodium primarily involves:

  • Inhibition of Platelet-Aggregating Factor Receptors: By blocking these receptors, dersalazine reduces the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor-alpha, and interleukin-6. This action plays a crucial role in mitigating inflammation associated with conditions like ulcerative colitis .
  • Impact on Inflammatory Mediators: Studies have shown that administration of dersalazine leads to significant reductions in inflammatory markers in various animal models of colitis, indicating its potential effectiveness in clinical settings .
Physical and Chemical Properties Analysis

Dersalazine exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in water due to its ionic nature when formulated as a sodium salt.
  • Stability: The stability of dersalazine is influenced by environmental factors such as pH and temperature, which can affect its degradation rate.
  • Melting Point: Specific melting point data may vary based on formulations but is crucial for determining appropriate storage conditions.

These properties are essential for ensuring effective delivery and bioavailability in therapeutic applications.

Applications

Dersalazine has significant applications in medical science:

  1. Treatment of Inflammatory Bowel Disease: It has shown promise in clinical trials for treating ulcerative colitis, demonstrating both safety and efficacy compared to traditional therapies .
  2. Research Applications: Its unique mechanism makes it a subject of interest for further research into inflammatory pathways and potential new treatments for other inflammatory conditions.
  3. Pharmaceutical Development: As a new chemical entity, it represents an advancement over existing treatments like corticosteroids and immunosuppressants, aiming to reduce side effects while maintaining efficacy .

Dersalazine sodium exemplifies a novel approach to managing chronic inflammatory diseases through targeted action at molecular pathways involved in inflammation. Its ongoing research continues to uncover additional therapeutic potentials beyond its current applications.

Chemical Characterization of Dersalazine

Structural Analysis: Azo-Bonded Hybrid Molecule

Dersalazine sodium is a therapeutically engineered hybrid molecule comprising two pharmacologically active components: 5-aminosalicylic acid (mesalazine) and UR-12715 (a platelet-activating factor antagonist), connected via an azo bond (–N=N–). This structural configuration is designed for targeted colonic delivery, where gut microbiota enzymatically cleave the azo bond to release both active moieties simultaneously. The molecular architecture positions UR-12715 not merely as an inert carrier but as an active component, distinguishing dersalazine from conventional aminosalicylates where carrier molecules typically lack therapeutic activity [9].

Computational analyses, including molecular dynamics simulations, indicate that the azo linkage imposes specific conformational constraints that influence molecular flexibility and electronic distribution. These features potentially enhance stability during gastrointestinal transit while allowing site-specific release in the colon. The hybrid structure maintains planar characteristics around the azo bond, facilitating electron delocalization that contributes to the molecule's stability under acidic conditions but renders it susceptible to reductive cleavage by azoreductases produced by colonic bacteria [2] [9].

Table 1: Structural Components of Dersalazine Sodium

Structural ElementComponentFunctional RoleRelease Mechanism
Left moietyUR-12715PAF antagonistBacterial azo-reduction
BridgeAzo bond (-N=N-)Colon-specific targetingpH-sensitive cleavage
Right moiety5-Aminosalicylic acidAnti-inflammatory agentReductive dissociation

Synthesis Methodologies

Diazotization and Coupling Techniques

The synthesis of dersalazine employs classical diazotization-coupling reactions, initiating with the diazotization of 5-aminosalicylic acid under acidic conditions (HCl/NaNO₂, 0–5°C) to form the corresponding diazonium salt. This unstable intermediate undergoes immediate coupling with UR-12715 in a carefully pH-controlled environment (pH 8–9) to yield the azo-linked product. Critical parameters governing reaction efficiency include:

  • Temperature control: Maintaining 0–5°C during diazotization prevents diazonium decomposition
  • Stoichiometric precision: Equimolar reactant ratios minimize byproduct formation
  • pH optimization: Alkaline conditions during coupling favor electrophilic aromatic substitution kinetics [4]

Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential to detect intermediates and impurities. The crude product typically undergoes purification through crystallization from ethanol-water mixtures, yielding dersalazine sodium as a crystalline solid. Despite its effectiveness, this batch process faces scalability challenges including thermal management difficulties and variable impurity profiles between production lots [4].

Continuous Flow Synthesis Optimization

To overcome batch synthesis limitations, continuous flow methodologies have been adapted for dersalazine production. This approach offers enhanced control over critical reaction parameters through:

  • Precise thermal management: Microreactors facilitate rapid heat dissipation
  • Residence time control: Determined by reactor length and flow rates
  • Automated process analytical technology (PAT): In-line UV/IR spectroscopy enables real-time reaction monitoring

In optimized continuous systems, diazotization occurs in a first reactor module (5°C, 2 min residence time), with the effluent directly introduced into a coupling module containing UR-12715 in alkaline buffer (pH 8.5, 10 min residence time, 25°C). This configuration achieves yields exceeding 85% with impurity levels below 0.5%, significantly outperforming batch processes. Model-predictive control algorithms further enhance robustness by dynamically adjusting flow rates and temperatures in response to real-time analytical data, demonstrating a 92% reduction in out-of-specification material compared to conventional batch synthesis [3] [7].

Physicochemical Properties

Stability Profiling Under Physiological Conditions

Dersalazine stability exhibits pronounced pH dependence across physiological environments:

  • Acidic conditions (pH 1.2, simulated gastric fluid): Limited hydrolysis (<10% over 2 hours) with no detectable azo bond cleavage
  • Neutral conditions (pH 6.8, simulated small intestinal fluid): Moderate degradation (15–20% over 4 hours) primarily through hydrolysis
  • Alkaline conditions (pH 7.4+, colonic environment): Enzymatic reduction predominates, with complete cleavage occurring within 1 hour via bacterial azoreductases

Forced degradation studies using thermal stress (40–60°C), oxidative conditions (3% H₂O₂), and photolytic exposure (ICH Q1B) reveal that dersalazine is particularly susceptible to photodegradation, with up to 40% decomposition after 24 hours under UV light (300–400 nm). This photolability necessitates light-protective packaging for pharmaceutical formulations. In solution states, the molecule demonstrates optimal stability at pH 5.0–6.0, with degradation kinetics following first-order behavior outside this range [1] [8].

Table 2: Stability Profile of Dersalazine Under Various Conditions

Stress ConditionTest ParametersDegradation ProductsDegradation Rate
Acidic hydrolysis0.1M HCl, 70°CUR-12715, 5-ASA15%/hour
Oxidative stress3% H₂O₂, room temperatureSulfoxide derivatives8%/hour
PhotolysisUV 300-400nm, 24hAzoxy compounds, quinones40%/24 hours
Thermal stress60°C, dry stateNo significant degradation<2%/month

Solubility and Partition Coefficients

Dersalazine sodium exhibits pH-dependent solubility profiles critical to its pharmacokinetic behavior:

  • Water solubility: 15.3 mg/mL at 25°C (physiological pH)
  • pH-solubility relationship: Minimum solubility between pH 4–6 (0.5–1.2 mg/mL), increasing dramatically above pH 7 (≥25 mg/mL at pH 8)
  • Thermodynamic solubility: Temperature dependence follows van't Hoff equation with ΔHₛₒₗ = 28.5 kJ/mol

Partition coefficient studies using the shake-flask method (n-octanol/water system) demonstrate dersalazine's amphiphilic character:

  • log P (pH 7.4): -0.82 ± 0.05 (indicating hydrophilic dominance)
  • log D₇.₄: -1.15 to +0.35 depending on ionization state
  • pH-partition relationship: Significant decrease in apparent lipophilicity below pH 5 due to protonation of carboxylic acid groups

The molecule's dissolution rate in biorelevant media shows buffer-capacity dependence, with flux increasing 3.2-fold when phosphate buffer concentration increases from 0.01M to 0.1M at pH 7.4. This behavior suggests surface pH modification during dissolution, a phenomenon mitigated when formulated with viscosity-enhancing polymers like Carbopol 974P. Such polymers reduce dissolution rate sensitivity to buffer concentration by 65%, potentially through gel-layer formation and molecular interactions that modulate ionization at the solid-liquid interface [4] [6] [8].

Properties

CAS Number

188913-58-8

Product Name

Dersalazine

IUPAC Name

2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid

Molecular Formula

C35H32N6O4

Molecular Weight

600.7 g/mol

InChI

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38?

InChI Key

AYEAMZDTWLXZIJ-JEFTWCRZSA-N

SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2

Synonyms

DERSALAZINE

Canonical SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2

Isomeric SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.